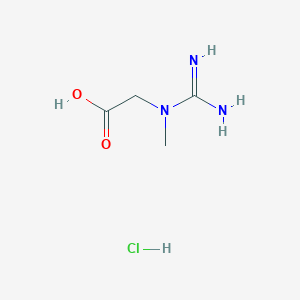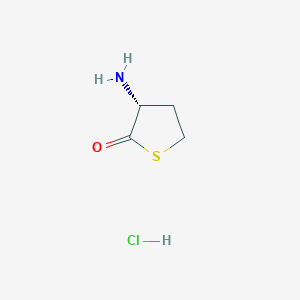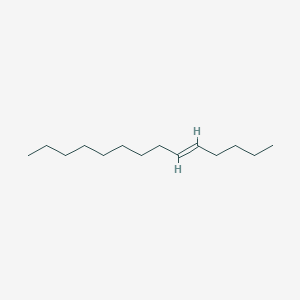
2,3,4,6,7,8-Hexachlorodibenzofuran
Descripción general
Descripción
2,3,4,6,7,8-Hexachlorodibenzofuran (2,3,4,6,7,8-Hxcdf) is a toxic polychlorinated dibenzofurans (PCDD/F), detected in domestic meat and poultry . It can be used as purified standards for analytical, toxic, and biological studies of these environmental contaminants .
Molecular Structure Analysis
The molecular formula of 2,3,4,6,7,8-Hexachlorodibenzofuran is C12H2Cl6O . The molecular weight is 374.862 .Physical And Chemical Properties Analysis
The density of 2,3,4,6,7,8-Hexachlorodibenzofuran is 1.8±0.1 g/cm3. Its boiling point is 478.7±40.0 °C at 760 mmHg. The vapour pressure is 0.0±1.2 mmHg at 25°C. The enthalpy of vaporization is 71.5±3.0 kJ/mol. The flash point is 243.3±27.3 °C .Aplicaciones Científicas De Investigación
Carcinogenicity : Research has shown that 2,3,4,6,7,8-Hexachlorodibenzofuran can induce tumors in rats when administered subcutaneously or orally. These tumors appear in the liver and subcutaneous tissues, and their occurrence seems to be dose-related (Nishizumi, 1989); (Nishizumi, 1991).
Antiestrogenic Effects : Studies on 6-Methyl-1,3,8-trichlorodibenzofuran (a related compound) have shown antiestrogenic effects in both human and rodent cancer cell lines. This activity is linked to the aryl hydrocarbon receptor and does not require the induction of CYP1A1 gene expression (Zacharewski et al., 1992).
Effect on Hepatic Enzymes and Toxicity : Certain polychlorinated dibenzofurans, including 2,3,4,6,7,8-Hexachlorodibenzofuran, can cause a significant increase in the activity of certain liver enzymes like aryl hydrocarbon hydroxylase and induce liver and thymus changes in rats. The acute toxicity of these compounds correlates with their ability to induce these enzymes (Yoshihara et al., 1981).
Dechlorination and Detoxification : A study on a mixed culture containing Dehalococcoides ethenogenes Strain 195 showed the potential for dechlorinating and detoxifying 1,2,3,4,7,8-Hexachlorodibenzofuran. This process involves reducing the compound to less chlorinated and potentially less toxic congeners (Liu & Fennell, 2008).
Interaction with Cellular Receptors : Research has indicated that 2,3,4,6,7,8-Hexachlorodibenzofuran can affect the binding of ligands to hepatic glucocorticoid and epidermal growth factor receptors in pregnant mice. This suggests that polychlorinated dibenzofurans can have significant effects on steroid and growth factor receptor systems (Ryan et al., 1989).
Enhancement of Carcinogenesis : There is evidence that 2,3,4,6,7,8-Hexachlorodibenzofuran enhances diethylnitrosamine-induced hepatic tumor production in rats. This suggests a potential role in promoting carcinogenesis when combined with other carcinogens (Nishizumi & Masuda, 1986).
Teratogenic Effects : Studies have shown that polychlorinated dibenzofurans, including 2,3,4,6,7,8-Hexachlorodibenzofuran, can cause birth defects like hydronephrosis and cleft palate in mice when administered during pregnancy (Birnbaum et al., 1987).
Detection and Analysis : Techniques have been developed for the isomer-specific analysis of chlorodibenzofurans, including 2,3,4,6,7,8-Hexachlorodibenzofuran. These methods involve two-dimensional gas chromatography and are critical for identifying and quantifying these compounds in environmental samples (Ligon & May, 1984).
Mecanismo De Acción
Target of Action
The primary target of 2,3,4,6,7,8-Hexachlorodibenzofuran is the Aryl hydrocarbon receptor (AhR) . The AhR is a ligand-activated transcriptional activator that plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Result of Action
The activation of the AhR by 2,3,4,6,7,8-Hexachlorodibenzofuran can lead to a variety of cellular and molecular effects. This includes changes in gene expression, induction of metabolic enzymes, and potential toxic effects due to the formation of reactive metabolites .
Safety and Hazards
Propiedades
IUPAC Name |
2,3,4,6,7,8-hexachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O/c13-5-1-3-4-2-6(14)8(16)10(18)12(4)19-11(3)9(17)7(5)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAHLACQOVXINQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C(=C3OC2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052276 | |
| Record name | 2,3,4,6,7,8-Hexachlorodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6,7,8-Hexachlorodibenzofuran | |
CAS RN |
60851-34-5 | |
| Record name | 2,3,4,6,7,8-Hexachlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60851-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,6,7,8-Hexachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060851345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,6,7,8-Hexachlorodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,6,7,8-Hexachlorodibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4,6,7,8-HEXACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMR03169ES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can we identify 2,3,4,6,7,8-Hexachlorodibenzofuran analytically?
A1: High-resolution analytical techniques are crucial for identifying and quantifying 2,3,4,6,7,8-Hexachlorodibenzofuran. One method is Gas Chromatography/Matrix Isolation/Fourier Transform Infrared (GC/MI/FT-IR) spectroscopy. This technique provides reference-quality spectra, enabling the identification of 2,3,4,6,7,8-Hexachlorodibenzofuran within complex mixtures. []
Q2: What is the significance of 2,3,4,6,7,8-Hexachlorodibenzofuran's presence in Triclosan?
A2: The detection of 2,3,4,6,7,8-Hexachlorodibenzofuran in Triclosan samples raises concerns due to its classification as a dioxin-like pollutant. [] The presence of this compound, along with other PCDD/Fs congeners, suggests potential contamination during the Triclosan production process. [] This highlights the need for further investigation into Triclosan manufacturing practices and their potential environmental and health impacts.
Q3: How sensitive is the detection of 2,3,4,6,7,8-Hexachlorodibenzofuran using GC/MI/FT-IR?
A3: GC/MI/FT-IR exhibits remarkable sensitivity in detecting 2,3,4,6,7,8-Hexachlorodibenzofuran, with instrumental detection limits falling within the picogram to low nanogram range. [] This high sensitivity underscores the technique's value in monitoring trace levels of this compound in various matrices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)


